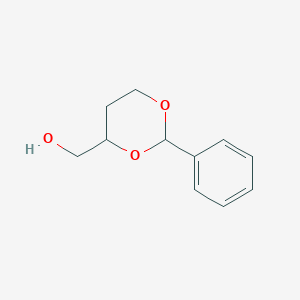

4-Hydroxymethyl-2-phenyl-1,3-dioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxymethyl-2-phenyl-1,3-dioxane is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in several reactions, including:

- Nucleophilic Addition : The hydroxymethyl group can act as a nucleophile, facilitating further chemical transformations.

- Photochemical Reactions : It can undergo photochemical reactions to yield products that are otherwise difficult to synthesize through conventional methods .

Medicinal Chemistry

4-Hydroxymethyl-2-phenyl-1,3-dioxane has been studied for potential therapeutic applications:

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

- Anticancer Properties : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Case Study 1: Antioxidant Activity

A study published in the Journal of Physical Chemistry demonstrated that derivatives of this compound showed strong radical scavenging activity. The research involved testing various concentrations of the compound against DPPH radicals, revealing a dose-dependent response that highlights its potential as a natural antioxidant .

Case Study 2: Anticancer Potential

In a recent study, derivatives of this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that specific modifications to the dioxane structure enhanced its anticancer efficacy compared to unmodified compounds. The findings underscore the importance of structural variations in optimizing therapeutic activity .

Análisis De Reacciones Químicas

Prins Reaction Mechanism

The compound’s formation aligns with the Prins reaction , a carbocation-mediated cyclization process. Computational studies (MP2/6-31G(d,p)) reveal:

-

Stepwise vs. Concerted Pathways :

-

Acid-catalyzed reactions (e.g., H₂SO₄) proceed via a stepwise mechanism involving a benzyl cation intermediate, leading to cis/trans product mixtures .

-

Chiral imino-imidodiphosphate (iIDP) catalysts enable a pseudo-concerted pathway, favoring enantioselective synthesis of trans-1,3-dioxanes (up to 98% ee) .

-

Mechanistic Evidence :

-

Isotopic labeling (D/H exchange) and NMR studies confirm retention of stereochemistry in iIDP-catalyzed reactions .

-

DFT calculations highlight stabilization of transition states by the confined iIDP cavity, preventing carbocation scrambling .

Functional Group Reactivity

The hydroxymethyl group (-CH₂OH) at position 4 undergoes selective transformations:

-

Oxidation : Treatment with CrO₃ or other oxidizing agents converts the hydroxymethyl group to a carbonyl, forming 2-phenyl-1,3-dioxane-4-carbaldehyde .

-

Acetylation : Reaction with acetic anhydride in pyridine yields the corresponding acetate derivative, confirmed by ¹H NMR (δ = 2.07 ppm for CH₃COO–) .

Stereochemical Outcomes :

-

Substituents at position 5 influence chair conformer stability. For example, equatorial phenyl groups (δ = 3.63 ppm in ¹H NMR) exhibit free rotation, while axial groups adopt rigid orthogonal conformations .

Catalytic and Stereochemical Considerations

-

Acid Catalysts : p-TsOH and H₂SO₄ promote rapid acetalization but lack stereocontrol .

-

Chiral Catalysts : iIDP anions enable asymmetric synthesis of 1,3-dioxanes, achieving enantiomeric excess (ee) >90% .

Comparison of Catalytic Systems :

| Catalyst Type | Reaction Rate | Stereoselectivity | Key Feature |

|---|---|---|---|

| p-TsOH | Fast | Low | Cost-effective |

| iIDP | Moderate | High (98% ee) | Enantioselective |

Analytical Characterization

-

GC-MS : Retention times for derivatives:

-

¹H NMR : Key signals (D₂O):

Propiedades

Fórmula molecular |

C11H14O3 |

|---|---|

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

(2-phenyl-1,3-dioxan-4-yl)methanol |

InChI |

InChI=1S/C11H14O3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

Clave InChI |

OLFYATZNXPXIAY-UHFFFAOYSA-N |

SMILES canónico |

C1COC(OC1CO)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.